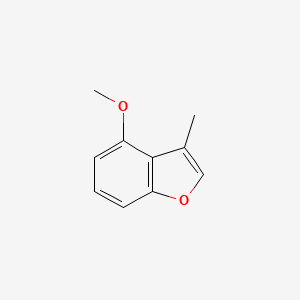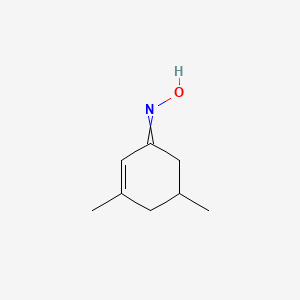
2-(sulfanylmethyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sulfanylmethyl)succinic acid is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds. It is characterized by the presence of a mercapto group (-SH) and two carboxylic acid groups (-COOH). This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(sulfanylmethyl)succinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of mercaptomethylbutanedioic acid often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for metal ions in biochemical studies.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.
Mecanismo De Acción
The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.
Comparación Con Compuestos Similares
2-(sulfanylmethyl)succinic acid can be compared with other thiol-containing compounds, such as:
Mercaptosuccinic acid: Similar structure but lacks the additional methyl group.
Thiomalic acid: Another thiol-containing compound with similar reactivity.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness: this compound is unique due to its combination of a thiol group and two carboxylic acid groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both thiol and carboxylic acid functionalities are required.
Propiedades
Fórmula molecular |
C5H8O4S |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2-(sulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
Clave InChI |
SVEXORXGIFDNOF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS)C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)

![(2R)-1-{[Tri(propan-2-yl)silyl]oxy}propan-2-ol](/img/structure/B8654287.png)





![Methyl (s)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8654327.png)





